Azaleatin
Overview
Description
Azaleatin is a chemical compound classified as an O-methylated flavonol, a type of flavonoid. It was first isolated from the flowers of Rhododendron mucronatum in 1956 and has since been found in various other species, including Plumbago capensis, Ceratostigma willmottiana, and Carya pecan . This compound is known for its distinctive structure, which includes multiple hydroxyl groups and a methoxy group.
Mechanism of Action
Target of Action
Azaleatin is an O-methylated flavonol, a type of flavonoid . It was first isolated from the flowers of Rhododendron mucronatum
Mode of Action
It has been suggested that this compound may have inhibitory effects on α-amylase . In silico molecular modeling studies have shown that this compound has good docking energy with the α-amylase receptor .
Biochemical Pathways
It has been suggested that this compound may play a role in the inhibition of α-amylase , which is a key enzyme in the breakdown of starches. This could potentially impact carbohydrate metabolism.
Result of Action
It has been suggested that this compound may have antioxidant capacity . Antioxidants are known to neutralize harmful free radicals in the body, which can help prevent cellular damage.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the soil in which the plant is grown can affect the production and concentration of flavonoids like this compound . Additionally, temperature, sunlight, and water availability can also influence the plant’s flavonoid production .
Biochemical Analysis
Biochemical Properties
Azaleatin has been found to exhibit inhibitory activity against human glutaminyl cyclase (hQC), a key enzyme involved in the pathogenesis of Alzheimer’s disease . The binding affinity and molecular interactions of this compound with hQC have been analyzed, providing insights into its biochemical properties .
Cellular Effects
They can interact with cell signaling pathways, influence gene expression, and affect cellular metabolism
Molecular Mechanism
This compound has been found to inhibit hQC, which is linked to the amyloidogenic process that leads to the initiation of Alzheimer’s disease . The binding affinity and molecular interactions of this compound with hQC have been analyzed, providing insights into its molecular mechanism .
Metabolic Pathways
This compound is involved in the flavonoid biosynthesis pathway . It is produced by the methylation of hydroxyl groups of flavonoids by O-methyltransferases
Preparation Methods
Synthetic Routes and Reaction Conditions
Azaleatin can be synthesized using methoxymethyl (MOM) protecting groups. The synthesis involves the methylation of quercetin, a naturally occurring flavonoid, using methoxymethyl chloride in the presence of a base . The reaction typically occurs under mild conditions, with the temperature maintained at around room temperature to 45°C and a neutral to slightly basic pH.
Industrial Production Methods
Industrial production of this compound involves the extraction of quercetin from plant sources, followed by its methylation using chemical reagents. The process is optimized to ensure high yield and purity of the final product. The use of biocatalysts, such as flavonoid-O-methyltransferases, has also been explored to enhance the efficiency of the methylation process .
Chemical Reactions Analysis
Types of Reactions
Azaleatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of dihydroflavonols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as quinones, dihydroflavonols, and substituted flavonols.
Scientific Research Applications
Chemistry: Azaleatin is used as a precursor for the synthesis of other flavonoid derivatives.
Medicine: This compound has shown potential in inhibiting enzymes like α-amylase, making it a candidate for managing diabetes.
Industry: this compound is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties.
Comparison with Similar Compounds
Azaleatin is compared with other similar flavonoids, such as:
Quercetin: Both this compound and quercetin exhibit antioxidant properties, but this compound has a methoxy group that enhances its stability and bioavailability.
Isorhamnetin: Similar to this compound, isorhamnetin is a methylated flavonol with antioxidant properties.
Tamarixetin: Another methylated flavonol, tamarixetin shares structural similarities with this compound but differs in the position of the methoxy group.
This compound’s unique structure, with its specific arrangement of hydroxyl and methoxy groups, contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-11-5-8(17)6-12-13(11)14(20)15(21)16(23-12)7-2-3-9(18)10(19)4-7/h2-6,17-19,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBAXROZAXAEEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200945 | |
Record name | 5-O-Methylquercetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529-51-1 | |
Record name | Azaleatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-O-Methylquercetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-O-Methylquercetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZALEATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO52512D8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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